5-Methylcytidine 5'-monophosphate

Overview

Description

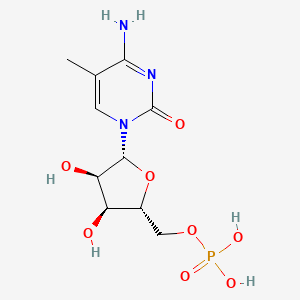

5-Methylcytidine 5’-monophosphate is a pyrimidine ribonucleoside 5’-monophosphate having 5-methylcytosine as the nucleobase . It is a small molecule and is classified as experimental . It is also known by other names such as 5-methyl-CMP and 5-methylcytidylic acid .

Molecular Structure Analysis

The molecular structure of 5-Methylcytidine 5’-monophosphate consists of a pyrimidine ribonucleoside with a monophosphate group linked to the ribose moiety . The chemical formula is C10H16N3O8P . The average weight is 337.2231 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylcytidine 5’-monophosphate include a chemical formula of C10H16N3O8P and an average weight of 337.2231 . It is a small molecule and is classified as experimental .

Scientific Research Applications

Role in Epigenetics and Cancer

5-Methylcytosine (5-mC) is an epigenetic mark critical for cellular processes. Studies have identified endogenous 5-Me-CMP in human cells, tissues, and urine, indicating its potential role in gene regulation in cancers. It's noted that the levels of 5-Me-CMP significantly decrease in renal carcinoma tissues and urine samples of lymphoma patients, suggesting a link to cancer metabolism (Zeng et al., 2017).

Enzymatic Synthesis and Use in Biological Experiments

5-Methyl-2′-Deoxycytidine 5′-Monophosphate (a related compound) has been prepared using a 32 P-postlabeling procedure, making it suitable for biological and biochemical experiments (Vilpo & Vilpo, 1989).

Quantitative Analysis in Genomic Studies

A method developed using the Randerath 32P-postlabeling technique allows for the precise quantitation of 5-methyldeoxycytidine in DNA, aiding in genomic studies (Wilson et al., 1986).

Inhibitor in Hepatitis C Virus Research

β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine and its derivatives, which are structurally related to 5-Me-CMP, have been identified as potent inhibitors of the hepatitis C virus RNA-dependent RNA polymerase (Murakami et al., 2007).

Role in Human Cells and DNA Methylation

Research on human cells indicates that rapid deamination at the monophosphate level and discrimination by cellular monophosphokinase are key mechanisms preventing the reutilization of DNA 5-methylcytosine in human hematopoietic cells (Vilpo & Vilpo, 1991).

Safety and Hazards

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQONZSFUKNYOY-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922391 | |

| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3590-36-1, 117309-80-5 | |

| Record name | 5-Methylcytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytidine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylcytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.